molecular formula C10H12O4 B12569557 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- CAS No. 187040-02-4

1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl-

Cat. No.: B12569557
CAS No.: 187040-02-4
M. Wt: 196.20 g/mol
InChI Key: FYCNZNZCJCWVPK-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, which is further substituted with a methoxymethoxy group and a methyl group. It is a colorless liquid and is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- can be synthesized through several synthetic routes. One common method involves the methylenation of catechols with disubstituted halomethanes . This reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the methylenedioxy group.

Industrial Production Methods

In industrial settings, the production of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- often involves continuous flow processes. These processes utilize recyclable heterogeneous catalysts to improve efficiency and sustainability . The reaction conditions are optimized to achieve high conversion rates and selectivity for the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (CH₂Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the benzodioxole ring .

Comparison with Similar Compounds

1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- can be compared with other similar compounds, such as:

The uniqueness of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- lies in its specific substitutions, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

187040-02-4

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

5-(methoxymethoxy)-4-methyl-1,3-benzodioxole

InChI

InChI=1S/C10H12O4/c1-7-8(12-5-11-2)3-4-9-10(7)14-6-13-9/h3-4H,5-6H2,1-2H3

InChI Key

FYCNZNZCJCWVPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCO2)OCOC

Origin of Product

United States

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